2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-

Description

Contextualization within the Chroman Chemical Class and its Derivatives

The core structure of the subject compound belongs to the chroman chemical class. Chromane, also known as 3,4-dihydro-2H-1-benzopyran, is a heterocyclic organic compound consisting of a benzene (B151609) ring fused to a dihydropyran ring. nih.govwikipedia.org This scaffold is of considerable interest in medicinal chemistry and natural product synthesis as it is a structural component in a variety of biologically active molecules. wikipedia.orgbritannica.com

Prominent examples of naturally occurring and synthetic compounds containing the chroman framework include Vitamin E (tocopherols), which are known for their antioxidant properties, and various flavonoids. britannica.com The chroman ring system is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide ligands for diverse biological receptors. researchgate.net Consequently, derivatives of chroman are explored for a wide range of pharmacological activities. The introduction of various substituents onto the chroman skeleton allows for the fine-tuning of its chemical and biological properties.

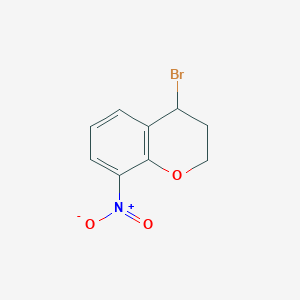

Structural Features and Nomenclature of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-

The systematic IUPAC name for the compound is 4-bromo-3,4-dihydro-8-nitro-2H-1-benzopyran. This nomenclature precisely describes the molecular architecture:

2H-1-Benzopyran : Indicates the core heterocyclic system of a benzene ring fused to a pyran ring, with the "1" specifying the position of the oxygen atom and the "2H" indicating the position of the saturated carbon in the pyran ring.

3,4-dihydro : Specifies that the double bond in the pyran ring is saturated between positions 3 and 4.

4-bromo : A bromine atom is substituted at the 4th position of the benzopyran ring system.

8-nitro : A nitro group (-NO2) is attached to the 8th position of the benzene ring portion of the molecule.

The presence of a chiral center at the C4 position, which bears the bromine atom, means that the compound can exist as a pair of enantiomers. The specific stereochemistry would be designated as (4R) or (4S), depending on the spatial arrangement of the substituents.

Interactive Data Table: Key Structural and Chemical Properties

| Property | Value |

| Chemical Formula | C₉H₈BrNO₃ |

| Molecular Weight | 258.07 g/mol |

| Core Structure | Chroman (3,4-dihydro-2H-1-benzopyran) |

| Key Substituents | Bromine (at C4), Nitro (at C8) |

| Chirality | Chiral at C4 |

The spectroscopic characterization of this compound, while not specifically documented, can be inferred from data on related substituted chromans. nih.govscispace.com In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons, the diastereotopic protons at C2 and C3, and the methine proton at C4. The coupling patterns and chemical shifts of these signals would be influenced by the electronegativity and spatial arrangement of the bromo and nitro groups. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom, with the carbons bearing the bromo and nitro groups exhibiting characteristic shifts. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Historical Development of Research on Dihydrobenzopyran Systems with Halogen and Nitro Substituents

The study of benzopyrans, including chromones and their derivatives, has a rich history dating back to the early 20th century with the work of pioneers like Kostanecki. ijrpc.com Initial research focused on the synthesis and elucidation of the structures of naturally occurring flavonoids. Over the decades, the development of new synthetic methodologies has allowed for the preparation of a vast array of substituted chroman derivatives.

The introduction of halogen and nitro groups onto the chroman scaffold has been a strategy to modulate the electronic properties and biological activities of these molecules. While a specific historical timeline for the synthesis of 4-bromo-3,4-dihydro-8-nitro-2H-1-benzopyran is not available in the literature, the development of methods for halogenation and nitration of aromatic and heterocyclic compounds is well-established.

Research on related compounds, such as the synthesis of 2-aryl-3-nitro-4H-1-benzopyran-4-ones, indicates that multi-step synthetic sequences are often required to introduce these specific functionalities. researchgate.net The synthesis of substituted chroman-4-ones has also been extensively studied, with various methods developed for introducing substituents at different positions of the benzopyran ring. acs.org These synthetic efforts have been driven by the quest for novel compounds with potential applications in medicinal chemistry and materials science. The specific combination of a bromine atom at the 4-position and a nitro group at the 8-position suggests a targeted synthetic approach to create a molecule with a unique electronic and steric profile for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-nitro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-7-4-5-14-9-6(7)2-1-3-8(9)11(12)13/h1-3,7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATMQGAMZAJBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1Br)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253009 | |

| Record name | 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824051-08-2 | |

| Record name | 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824051-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2h 1 Benzopyran, 4 Bromo 3,4 Dihydro 8 Nitro

Reactions Involving the C-4 Bromine Substituent

The bromine atom at the C-4 position is situated at a benzylic carbon, which significantly influences its reactivity. This position is prone to undergo reactions that are characteristic of benzylic halides, including nucleophilic substitution, elimination, and organometallic cross-coupling reactions.

Nucleophilic Substitution Reactions at C-4

The C-4 bromine atom in 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- can be displaced by a variety of nucleophiles. pressbooks.pubmasterorganicchemistry.com The mechanism of this substitution, whether it proceeds via an S(_N)1 or S(_N)2 pathway, is dependent on the reaction conditions, the nature of the nucleophile, and the solvent. The benzylic position can stabilize a carbocation intermediate, thus favoring an S(_N)1 mechanism under appropriate conditions (e.g., with weakly basic, nucleophilic solvents). Conversely, a strong, anionic nucleophile would favor an S(_N)2 pathway. pressbooks.pub

Common nucleophiles that can be employed in these reactions include:

Oxygen nucleophiles: Alcohols and water can lead to the formation of ethers and alcohols, respectively.

Nitrogen nucleophiles: Amines can react to form the corresponding 4-amino substituted chroman derivatives.

Sulfur nucleophiles: Thiols can be used to introduce a thioether linkage at the C-4 position.

Carbon nucleophiles: Cyanide ions or organometallic reagents can form new carbon-carbon bonds.

| Nucleophile | Product Type | Potential Reaction Conditions |

| ROH (Alcohol) | 4-Alkoxy-8-nitro-3,4-dihydro-2H-1-benzopyran | Basic or neutral conditions |

| H₂O | 8-Nitro-3,4-dihydro-2H-1-benzopyran-4-ol | Solvolysis |

| RNH₂ (Amine) | N-Alkyl-8-nitro-3,4-dihydro-2H-1-benzopyran-4-amine | Aprotic solvent |

| RSH (Thiol) | 4-(Alkylthio)-8-nitro-3,4-dihydro-2H-1-benzopyran | Base catalyst |

| CN⁻ (Cyanide) | 8-Nitro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile | Polar aprotic solvent |

Reductive Debromination Pathways

The bromine atom at the C-4 position can be removed through reductive debromination, leading to the formation of 3,4-dihydro-8-nitro-2H-1-benzopyran. wikipedia.org This transformation can be achieved using various reducing agents and catalytic systems. A common method is hydrodehalogenation, which involves the replacement of the halogen atom with a hydrogen atom. wikipedia.orgmdpi.com

Typical reagents and methods for reductive debromination include:

Catalytic Hydrogenation: This method employs a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source. It is important to note that under these conditions, the nitro group may also be reduced. masterorganicchemistry.com

Metal/Acid Systems: Combinations like zinc dust in acetic acid can effectively reduce the benzylic bromide.

Hydride Reagents: Reagents such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) are effective for the reductive cleavage of carbon-halogen bonds.

| Reagent/System | Product | Potential Side Reactions |

| H₂/Pd-C | 3,4-Dihydro-8-nitro-2H-1-benzopyran | Reduction of the nitro group |

| Zn/CH₃COOH | 3,4-Dihydro-8-nitro-2H-1-benzopyran | - |

| Bu₃SnH/AIBN | 3,4-Dihydro-8-nitro-2H-1-benzopyran | - |

Cross-Coupling Reactions of Brominated Chromans

The C-4 bromine substituent serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com These reactions are powerful tools in organic synthesis for creating complex molecular architectures. Given the benzylic nature of the bromide, both palladium- and copper-catalyzed systems are applicable. researchgate.netorganic-chemistry.org

Examples of cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce a variety of aryl, heteroaryl, or vinyl groups at the C-4 position. beilstein-journals.orgnih.gov

Stille Coupling: This reaction utilizes organostannanes as the coupling partners with a palladium catalyst.

Kumada Coupling: The use of Grignard reagents (organomagnesium halides) with a palladium or nickel catalyst allows for the introduction of alkyl, aryl, or vinyl substituents. acs.org

Sonogashira Coupling: This palladium-catalyzed reaction with terminal alkynes provides a direct route to 4-alkynyl-substituted chromans. beilstein-journals.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | RB(OH)₂ | Pd catalyst, Base | 4-Aryl/vinyl-8-nitro-3,4-dihydro-2H-1-benzopyran |

| Stille | RSn(Bu)₃ | Pd catalyst | 4-Aryl/vinyl-8-nitro-3,4-dihydro-2H-1-benzopyran |

| Kumada | RMgBr | Pd or Ni catalyst | 4-Alkyl/aryl/vinyl-8-nitro-3,4-dihydro-2H-1-benzopyran |

| Sonogashira | RC≡CH | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-8-nitro-3,4-dihydro-2H-1-benzopyran |

Reactivity of the C-8 Nitro Group

The nitro group at the C-8 position of the benzopyran ring is a versatile functional group that can undergo several important transformations, primarily reduction to an amine, and it also influences the reactivity of the aromatic ring.

Reduction of the Nitro Group to Amine Functionality

The reduction of the C-8 nitro group to a primary amine (amino group) is a common and highly useful transformation. masterorganicchemistry.comwikipedia.org This reaction opens up a wide range of subsequent chemical modifications of the aromatic ring. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule. researchgate.netyoutube.comresearchgate.net

Commonly used methods for the reduction of aromatic nitro groups include:

Metal and Acid: A classic method involves the use of a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). askiitians.comvedantu.comyoutube.com Tin(II) chloride (SnCl₂) in an acidic medium is also a mild and effective reagent. commonorganicchemistry.comacsgcipr.org

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or Raney nickel is a clean and efficient method. commonorganicchemistry.com However, this method might also lead to the reductive debromination of the C-4 bromine.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst can also effect the reduction.

| Reducing Agent | Product | Key Considerations |

| Sn/HCl or Fe/HCl | 4-Bromo-3,4-dihydro-2H-1-benzopyran-8-amine | Strong acidic conditions |

| SnCl₂/HCl | 4-Bromo-3,4-dihydro-2H-1-benzopyran-8-amine | Milder conditions than Sn/HCl |

| H₂/Pd-C | 4-Bromo-3,4-dihydro-2H-1-benzopyran-8-amine | Potential for debromination at C-4 |

| Hydrazine/Catalyst | 4-Bromo-3,4-dihydro-2H-1-benzopyran-8-amine | Selective for nitro group reduction |

Nucleophilic Aromatic Substitution Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (S(_N)Ar). wikipedia.orgyoutube.comlibretexts.orglibretexts.org In the case of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-, the nitro group at C-8 would activate the positions ortho and para to it (C-7 and C-5, respectively) for nucleophilic attack, should a suitable leaving group be present at these positions. While the primary structure does not have a leaving group on the aromatic ring, this inherent activation is an important aspect of its chemistry. If a leaving group were present at the C-7 or C-5 position, it could be displaced by strong nucleophiles.

Furthermore, in related compounds where a halogen is present on the aromatic ring ortho or para to a nitro group, sequential nucleophilic substitution reactions can occur. For instance, in 4-bromo-5-nitrophthalodinitrile, the bromine is first displaced by a nucleophile, followed by the displacement of the nitro group by another nucleophile. researchgate.netresearchgate.net This suggests that under certain conditions, the nitro group itself can act as a leaving group in S(_N)Ar reactions, particularly when activated by other electron-withdrawing groups and attacked by potent nucleophiles.

| Reaction Type | Key Feature | Example from Related Systems |

| Activation of the aromatic ring | The C-8 nitro group increases the electrophilicity of the aromatic ring. | In nitro-substituted benzenes, ortho and para halogens are readily displaced by nucleophiles. researchgate.net |

| Nitro group as a leaving group | Under harsh conditions or with strong activation, the nitro group can be displaced. | Displacement of a nitro group in 4-bromo-5-nitrophthalodinitrile by an aryloxy group. researchgate.net |

Transformations of the Nitro Group in the Presence of the Dihydrobenzopyran System

The nitro group attached to the benzopyran core is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The choice of reducing agent is crucial to achieve selectivity and avoid unwanted reactions on the dihydrobenzopyran ring. masterorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. commonorganicchemistry.comchemistryviews.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel is a highly effective method. commonorganicchemistry.com However, care must be taken as these conditions can sometimes lead to the reduction of other functional groups or dehalogenation.

Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for the reduction of nitroarenes. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative that can be selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be employed, particularly for selective reductions when multiple nitro groups are present in a molecule. commonorganicchemistry.com

The resulting 8-amino-4-bromo-3,4-dihydro-2H-1-benzopyran is a key intermediate for further synthetic modifications, such as diazotization followed by substitution, or acylation to form amides.

Table 1: Potential Conditions for the Reduction of the Nitro Group

| Reagent/Catalyst | Solvent(s) | Temperature | Potential Outcome |

| H₂, Pd/C | Ethanol, Methanol | Room Temperature | 8-Amino-4-bromo-3,4-dihydro-2H-1-benzopyran |

| Fe, HCl | Ethanol/Water | Reflux | 8-Amino-4-bromo-3,4-dihydro-2H-1-benzopyran |

| SnCl₂·2H₂O | Ethanol | Reflux | 8-Amino-4-bromo-3,4-dihydro-2H-1-benzopyran |

| Zn, CH₃COOH | Acetic Acid | Room Temperature | 8-Amino-4-bromo-3,4-dihydro-2H-1-benzopyran |

Transformations of the 2H-1-Benzopyran Ring System

The 2H-1-benzopyran ring system, with its bromine substituent, is susceptible to a range of transformations including oxidation, reduction, ring-opening, and rearrangement reactions. These reactions can be used to introduce new functionalities or to construct more complex molecular architectures.

The dihydropyran ring can undergo oxidation to the corresponding benzopyran (chromene) or further to a coumarin (B35378) derivative, depending on the reaction conditions. Aromatization of the dihydropyran ring would lead to the formation of 4-bromo-8-nitro-2H-1-benzopyran. This transformation is analogous to the oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives. nih.gov Oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂) are commonly used for such dehydrogenation reactions.

Reduction of the dihydropyran ring typically involves the hydrogenation of the double bond to yield a tetrahydropyran (B127337) ring system. This can be achieved through catalytic hydrogenation, for instance, using hydrogen gas with a palladium or platinum catalyst. However, this would likely also reduce the nitro group. Selective reduction of the double bond in the presence of a nitro group can be challenging.

The dihydropyran ring can be susceptible to ring-opening reactions, particularly in the presence of strong nucleophiles or under acidic or basic conditions. For instance, treatment with a strong base could potentially lead to the elimination of HBr, followed by nucleophilic attack and ring opening. The reaction of 2-aryl-3,4-dihydropyrans with nucleophiles has been reported to lead to ring-opened products. nih.gov

Acid-catalyzed rearrangements of the dihydrobenzopyran system are also conceivable. Protonation of the ether oxygen could initiate a cascade of reactions, potentially leading to skeletal rearrangements. Such rearrangements are well-documented in heterocyclic chemistry and can provide access to novel molecular scaffolds. wiley-vch.deberhamporegirlscollege.ac.in

The functional groups present in 4-bromo-3,4-dihydro-8-nitro-2H-1-benzopyran make it a potential precursor for the synthesis of fused heterocyclic systems. For example, following the reduction of the nitro group to an amine, intramolecular cyclization could be induced. The amino group could act as a nucleophile, displacing the bromine atom to form a fused five-membered ring, leading to a tricyclic system.

Furthermore, the dihydrobenzopyran moiety can be a building block in annulation reactions to construct more complex polycyclic structures. nih.gov Palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon could introduce substituents that can subsequently participate in cyclization reactions to form fused rings. The synthesis of fused heterocyclic compounds is a significant area of research due to their prevalence in biologically active molecules. airo.co.in

Table 2: Potential Transformations of the 2H-1-Benzopyran Ring System

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation (Aromatization) | DDQ, MnO₂ | 4-Bromo-8-nitro-2H-1-benzopyran |

| Reduction | H₂, Pd/C | 8-Amino-4-bromo-tetrahydropyranobenzopyran |

| Ring-Opening | Strong Nucleophiles (e.g., NaOMe) | Ring-opened products |

| Rearrangement | Strong Acid (e.g., H₂SO₄) | Rearranged isomers |

| Fused Ring Formation | 1. Reduction of NO₂ 2. Base | Fused tricyclic heterocycle |

Advanced Spectroscopic and Analytical Characterization of 2h 1 Benzopyran, 4 Bromo 3,4 Dihydro 8 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For a molecule such as 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure. mdpi.comnih.gov

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Chroman Structure Assignmentmdpi.combeilstein-journals.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the heterocyclic ring (at positions 2, 3, and 4) will appear in the upfield region, typically shifted by the neighboring oxygen and bromine atoms. The aromatic protons (at positions 5, 6, and 7) will resonate in the downfield aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group.

The ¹³C NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule. The carbon bearing the bromine (C4) and the carbons of the nitro-substituted aromatic ring will be particularly informative. mdpi.com

To definitively assign these signals and establish connectivity, a suite of 2D NMR experiments is employed: science.govrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). researchgate.net It would be used to trace the connectivity from H2 to H3 and from H3 to H4 in the dihydro-pyran ring, as well as the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). rsc.orgresearchgate.net It is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For instance, correlations from the H2 protons to C4 and C8a would confirm the pyran ring structure and its fusion to the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and stereochemistry. researchgate.netresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on the analysis of similar chroman structures. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | ~4.2 - 4.5 (m) | ~65 - 70 | C3, C4, C8a |

| 3 | ~2.2 - 2.6 (m) | ~30 - 35 | C2, C4, C4a |

| 4 | ~5.0 - 5.4 (dd) | ~45 - 50 | C2, C3, C5, C4a |

| 5 | ~7.8 - 8.0 (d) | ~125 - 130 | C4, C7, C8a |

| 6 | ~7.0 - 7.2 (t) | ~120 - 125 | C8, C4a |

| 7 | ~7.9 - 8.1 (d) | ~128 - 133 | C5, C8a |

| 8 | - | ~140 - 145 | - |

| 4a | - | ~120 - 125 | - |

| 8a | - | ~150 - 155 | - |

Stereochemical Assignment via NMR Spectroscopic Data

The dihydro-pyran ring of the chroman structure is not planar and typically adopts a half-chair conformation. rsc.org The substituents at C3 and C4 can be either cis or trans to each other. The relative stereochemistry can be determined by analyzing the coupling constants (J-values) between H3 and H4 in the ¹H NMR spectrum. A larger coupling constant is generally indicative of a trans-diaxial relationship, while a smaller coupling constant suggests a cis or axial-equatorial relationship. rsc.org

Furthermore, NOESY experiments can provide definitive evidence for the stereochemical arrangement. For a cis isomer, a NOE cross-peak would be expected between H3 and H4, indicating their proximity on the same face of the ring. The absence of such a cross-peak, coupled with appropriate J-coupling values, would support a trans configuration.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationbeilstein-journals.org

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. For 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-, the presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M+ and M+2) of nearly equal intensity. miamioh.edulibretexts.org

Fragmentation Pattern Analysis for Structural Information

Electron ionization mass spectrometry (EI-MS) causes the molecular ion to fragment in a predictable manner, providing a "fingerprint" that can be used for structural elucidation. chemguide.co.uk Key fragmentation pathways for this compound would likely include:

Loss of a bromine radical (•Br): This would result in a significant peak at [M-79/81]⁺.

Loss of nitrogen dioxide (•NO₂): A peak corresponding to the loss of 46 mass units ([M-46]⁺) is characteristic of nitroaromatic compounds. miamioh.eduyoutube.com

Loss of nitric oxide (•NO): A peak at [M-30]⁺ may also be observed. miamioh.edu

Retro-Diels-Alder (RDA) reaction: The dihydro-pyran ring can undergo a characteristic RDA fragmentation, leading to the cleavage of the heterocyclic ring and providing further structural confirmation.

Interactive Table 2: Expected Key Mass Spectrometry Fragments

| m/z Value (relative to M+) | Identity of Fragment |

|---|---|

| M+ and M+2 | Molecular ion (presence of Br isotopes) |

| [M-46]⁺ | Loss of •NO₂ |

| [M-79/81]⁺ | Loss of •Br |

| [M-HBr]⁺ | Loss of hydrogen bromide |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-, the key expected vibrational bands are:

N-O stretching (NO₂ group): Strong absorption bands are expected in the IR spectrum around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), which are characteristic of aromatic nitro compounds. esisresearch.org

C-O stretching (ether): A strong band corresponding to the aryl-alkyl ether linkage (C-O-C) in the chroman ring is expected in the region of 1250-1000 cm⁻¹.

C-Br stretching: The carbon-bromine stretch will appear in the lower frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹. libretexts.org

Aromatic C=C and C-H stretching: Bands corresponding to the benzene ring will be observed. C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching occurs just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: The C-H bonds of the dihydro-pyran ring will show stretching vibrations just below 3000 cm⁻¹.

Interactive Table 3: Predicted Vibrational Spectroscopy Bands

| Functional Group | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Signal |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Moderate |

| Aliphatic C-H Stretch | 3000 - 2850 | Moderate |

| Asymmetric NO₂ Stretch | ~1530 | Strong |

| Symmetric NO₂ Stretch | ~1350 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| C-O-C Ether Stretch | 1250 - 1000 | Weak |

Interpretation of Characteristic Vibrations of Nitro and Bromo Groups

The infrared (IR) spectrum of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- is distinguished by the characteristic absorption bands of its nitro (NO₂) and bromo (C-Br) functional groups. The nitro group, being attached to an aromatic ring, exhibits two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.comspectroscopyonline.com These bands are typically strong due to the highly polar nature of the N-O bonds. spectroscopyonline.com Aromatic nitro compounds generally show an asymmetric N-O stretching vibration between 1550 and 1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ region. orgchemboulder.comorgchemboulder.com

Table 1: Characteristic IR Vibrational Frequencies for Nitro and Bromo Groups

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 |

Analysis of Aromatic and Heterocyclic Ring Vibrations

The vibrational spectrum of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- is also characterized by absorptions arising from its fused ring system. The aromatic (benzene) portion of the molecule displays characteristic C-H and C-C stretching vibrations. Aromatic C-H stretching bands are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org In-ring C-C stretching vibrations for aromatic compounds usually appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. libretexts.org The substitution pattern on the benzene ring also gives rise to characteristic C-H "out-of-plane" (oop) bending vibrations between 900-675 cm⁻¹, although the presence of a strong electron-withdrawing nitro group can sometimes complicate the interpretation of these patterns. spectroscopyonline.com

The dihydro-2H-1-benzopyran moiety, also known as a chroman ring, contributes its own set of vibrational modes. nist.govnist.gov These include C-H stretching vibrations for the CH₂ groups of the heterocyclic ring, typically found in the 2975 to 2845 cm⁻¹ range. docbrown.info Furthermore, the C-O-C ether linkage within the pyran ring will have a characteristic stretching vibration.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- is not publicly available, the expected solid-state packing would be governed by a variety of intermolecular interactions.

The presence of the nitro group and the bromine atom introduces significant polarity and potential for non-covalent interactions. In the crystal lattice, one would anticipate weak intermolecular interactions such as C-H···O and C-H···Br hydrogen bonds. nih.gov The oxygen atoms of the nitro group are effective hydrogen bond acceptors. researchgate.net The planar aromatic ring allows for potential π-π stacking interactions, which are common in nitroaromatic compounds and contribute to crystal stability. mdpi.comnih.gov The orientation of the nitro group relative to the benzene ring can be influenced by these intermolecular forces in the crystal. mdpi.com Studies on similar bromo- and nitro-substituted organic molecules confirm the importance of such interactions in directing the supramolecular architecture. nih.govnih.gov

Other Advanced Analytical Methods in Reaction Monitoring and Purity Assessment

Beyond vibrational spectroscopy and X-ray crystallography, several other advanced analytical methods are essential for monitoring the synthesis and assessing the purity of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product and for monitoring the progress of the synthesis reaction. By selecting an appropriate stationary phase and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. The mass spectrum provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint to confirm the identity of the compound. nist.gov For polar nitroaromatic compounds, derivatization techniques may sometimes be used to improve chromatographic performance. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is indispensable for structural elucidation. ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton of the molecule. Together, these techniques can confirm that the desired molecular structure has been successfully synthesized. Mass spectrometry and NMR are often used in tandem to confirm the identity and purity of newly synthesized compounds. mdpi.com

Computational and Theoretical Investigations of 2h 1 Benzopyran, 4 Bromo 3,4 Dihydro 8 Nitro

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine various molecular properties based on the electron density.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. DFT calculations systematically adjust bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

For 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-, the dihydropyran ring is not planar, leading to the possibility of different conformations. A conformational analysis would be performed to identify the most stable conformers (e.g., chair, boat, or twist-boat forms of the heterocyclic ring) and the energy barriers between them. ufms.br This analysis is crucial as the molecular conformation can significantly influence its chemical and biological activity. The results would typically be presented in a table listing the relative energies of each stable conformer.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more easily excited and generally more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactivity. These descriptors provide insights into the molecule's stability and potential reaction behavior. researchgate.netresearchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively positive or negative. This charge distribution can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. ajchem-a.com It is plotted on the molecule's electron density surface, using colors to denote electrostatic potential.

Red regions: Indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack. For the target molecule, these would likely be around the oxygen atoms of the nitro group and the ether oxygen.

Blue regions: Indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green regions: Indicate neutral or non-polar areas.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, identifying sites for hydrogen bonding, and understanding its reactive behavior. ajchem-a.com

Reaction Pathway Modeling and Transition State Calculations

Computational methods can be used to model the entire course of a chemical reaction. By calculating the energy of the system as reactants are converted into products, a potential energy surface can be mapped out. This allows for the identification of transition states—the highest energy points along the reaction coordinate—and the calculation of activation energies. For a molecule like 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-, this could be used to study potential reactions such as nucleophilic substitution of the bromine atom or reactions involving the nitro group.

Spectroscopic Property Prediction through Quantum Chemical Calculations (e.g., NMR, UV-Vis, IR)

Quantum chemical calculations are widely used to predict various types of molecular spectra, which can be compared with experimental data to confirm a molecule's structure. researchgate.net

NMR (Nuclear Magnetic Resonance): Calculations can predict the 1H and 13C NMR chemical shifts. nih.gov This is highly useful for structural elucidation, as the predicted spectrum can be compared to an experimental one to verify the proposed structure. scispace.com

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). This provides information about the molecule's chromophores and its color. materialsciencejournal.org

IR (Infrared): DFT calculations can predict the vibrational frequencies of the molecule. materialsciencejournal.org Each predicted frequency corresponds to a specific vibrational mode (e.g., C-H stretching, N-O stretching of the nitro group). This theoretical spectrum is a valuable tool for identifying functional groups within the molecule.

| Spectroscopy Type | Predicted Parameters | Information Gained |

|---|---|---|

| NMR | Chemical Shifts (δ) in ppm | Chemical environment of H and C atoms. |

| UV-Vis | Absorption Wavelength (λmax) in nm | Electronic transitions, conjugation. |

| IR | Vibrational Frequencies (ν) in cm-1 | Presence of functional groups. |

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules are arranged in a specific, repeating pattern known as a crystal lattice. The stability of this lattice is determined by intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π–π stacking interactions. nih.gov Computational studies can analyze these interactions to predict the crystal packing arrangement. Techniques like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts within the crystal, providing insight into its stability and physical properties. semanticscholar.org

Mechanistic Investigations of Reactions Involving 2h 1 Benzopyran, 4 Bromo 3,4 Dihydro 8 Nitro

Proposed Mechanisms for the Formation of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- from Precursors

There is no specific literature detailing the synthesis or the mechanistic pathways for the formation of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-. However, the synthesis of related bromo-nitro-chromane structures can be hypothetically considered through multi-step synthetic routes. A plausible precursor could be an 8-nitro-2H-1-benzopyran, which could then undergo bromination. The mechanism of such a reaction would likely involve an electrophilic addition of bromine to the double bond of the pyran ring, followed by the formation of a bromonium ion intermediate. Subsequent nucleophilic attack, potentially by a bromide ion, would lead to the dibrominated product, which could then undergo elimination to re-form the double bond or be subjected to other transformations.

Another hypothetical route could start from a substituted phenol (B47542) which is first nitrated and then subjected to a reaction to form the dihydropyran ring, followed by bromination. The precise mechanism would be highly dependent on the specific reagents and reaction conditions employed.

Detailed Mechanistic Studies of Chemical Transformations of the Compound

No specific mechanistic studies on the chemical transformations of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- have been reported in the scientific literature. General reactions for related chromane derivatives often involve nucleophilic substitution at the bromine-bearing carbon, elimination reactions to form benzopyrans, or reductions of the nitro group. The presence of both a bromo and a nitro group on the benzopyran skeleton suggests a rich and complex reactivity, but without experimental data, any proposed mechanism would be purely speculative.

Role of Catalysis in Directing Reaction Pathways and Selectivity

The role of catalysis in reactions involving 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- is not documented. In a broader context, catalysis plays a crucial role in the synthesis and transformation of related heterocyclic compounds. For instance, acid or base catalysis is often employed in the formation of the chromane ring. In transformations of the target compound, transition metal catalysts, such as palladium or nickel complexes, could potentially be used to mediate cross-coupling reactions at the C-Br bond. The choice of catalyst and ligands would be critical in directing the selectivity of such reactions.

Kinetic Studies of Key Reactions

There are no kinetic studies available for any reaction involving 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-. Kinetic investigations are fundamental to understanding reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. For any potential reaction of this compound, a kinetic study would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading). This would allow for the determination of the reaction order, rate constants, and activation parameters.

Applications of 2h 1 Benzopyran, 4 Bromo 3,4 Dihydro 8 Nitro in Advanced Organic Synthesis

As a Versatile Building Block for Complex Polycyclic Systems

The 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- scaffold is well-suited for the construction of complex polycyclic systems due to the presence of multiple reactive sites. The bromo and nitro functionalities, along with the benzopyran core, offer a range of possibilities for annulation and fusion reactions.

The bromo group at the 4-position can serve as a handle for various carbon-carbon bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, could be employed to introduce aryl, vinyl, or alkyl substituents at this position, leading to the formation of more complex structures. The reactivity of bromo-nitroaromatic compounds in such catalytic reactions is well-documented. researchgate.net

Furthermore, the nitro group at the 8-position can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic rings. For example, the resulting amino group could react with a neighboring functional group, introduced via the bromo handle, to construct a new ring system. The synthesis of fused pyrrolocoumarins often involves the strategic use of amino and other functional groups on a coumarin (B35378) (a benzopyran-2-one) core. nih.gov

The dihydropyran ring itself can also be a site for further elaboration. For instance, ring-opening and subsequent recyclization strategies could lead to the formation of novel polycyclic architectures. mdpi.com The combination of these reactive sites makes 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- a promising starting material for the synthesis of diverse and complex polycyclic molecules.

Table 1: Potential Reactions for Polycyclic System Synthesis

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of 4-aryl-3,4-dihydro-8-nitro-2H-1-benzopyran |

| Heck Reaction | Alkene, Pd catalyst, base | Introduction of a vinyl group at the 4-position |

| Nitro Group Reduction | SnCl2, HCl or H2, Pd/C | Formation of 4-bromo-8-amino-3,4-dihydro-2H-1-benzopyran |

Use in Constructing Stereochemically Defined Chemical Structures

The chiral centers at positions 3 and 4 of the dihydropyran ring in 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- present opportunities for the construction of stereochemically defined structures. The stereochemistry of these centers can be controlled or influenced in subsequent reactions.

Stereoselective reactions targeting the bromine at C4 could be achieved using chiral catalysts or auxiliaries. For example, a stereoselective substitution of the bromine atom would allow for the introduction of various functional groups with a defined stereochemistry. The principles of stereoselective bromination and subsequent reactions have been explored in similar heterocyclic systems like dihydro-thiopyrans. researchgate.net

Furthermore, the existing stereochemistry of the dihydropyran ring can direct the stereochemical outcome of reactions at other parts of the molecule. For instance, the conformation of the ring could influence the approach of reagents to the nitro group or to substituents introduced at the 4-position. The stereoselective reactions of nitro compounds are a well-established field, and these principles could be applied to this specific benzopyran derivative.

Table 2: Potential Stereoselective Transformations

| Reaction | Approach | Desired Outcome |

|---|---|---|

| Nucleophilic Substitution at C4 | Chiral nucleophile or catalyst | Enantiomerically enriched product with a new substituent at C4 |

| Diastereoselective Reduction of Nitro Group | Chiral reducing agent | Diastereomerically enriched 8-amino derivative |

Precursor for Novel Materials or Functional Chemical Probes (non-biological)

The functional groups present in 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- make it a potential precursor for the synthesis of novel materials and non-biological functional chemical probes.

The bromo group is a versatile handle for post-synthetic modification. It can be readily converted to other functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the attachment of this benzopyran core to polymer backbones or other molecular scaffolds. Brominated organic compounds are widely used as intermediates in the synthesis of functional materials. researchgate.netnih.govsci-hub.se

The nitro group, with its electron-withdrawing nature, can influence the electronic and photophysical properties of the molecule. Upon conversion to an amino group, it can serve as a point of attachment for fluorophores or other signaling units, making the resulting compound a potential chemical probe. The benzopyran scaffold itself is found in some photochromic molecules, suggesting that derivatives of this compound could have interesting optical properties.

Table 3: Potential Functionalization for Materials and Probes

| Functional Group | Transformation | Potential Application |

|---|---|---|

| Bromo Group | Sonogashira coupling with a terminal alkyne | Precursor to conjugated materials |

| Bromo Group | Buchwald-Hartwig amination | Attachment to a polymer chain |

| Nitro Group | Reduction to an amine, followed by amide coupling with a fluorophore | Fluorescent chemical probe |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step. The reactive functionalities of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- could potentially be leveraged in the design of novel MCRs.

For instance, the nitro group could participate in reactions as a component that influences the reactivity of other parts of the molecule or is transformed during the reaction cascade. There are numerous examples of MCRs that utilize nitroalkenes or other nitro-containing compounds to generate diverse heterocyclic structures. frontiersin.org

The bromo group could also be involved in MCRs, for example, in palladium-catalyzed multi-component reactions where the C-Br bond is activated as part of the catalytic cycle. While specific MCRs involving this exact substrate are not reported, the general principles of MCR design suggest that its unique combination of functional groups could be exploited in this area. The development of new MCRs is a continuous effort in organic synthesis, and substrates like this benzopyran derivative could be valuable starting points for new discoveries.

Table 4: Potential Roles in Multi-Component Reactions

| Functional Group | Potential Role in MCR | Illustrative MCR Type |

|---|---|---|

| Nitro Group | As an electrophilic component after in-situ modification | Aza-Diels-Alder reaction |

| Bromo Group | As a substrate for a Pd-catalyzed MCR | Sequential cross-coupling reactions |

Future Research Directions for 2h 1 Benzopyran, 4 Bromo 3,4 Dihydro 8 Nitro

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of complex organic molecules often involves multi-step processes with harsh reagents and significant waste generation. nih.govresearcher.life Future research on 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- should prioritize the development of more efficient and environmentally benign synthetic routes. Drawing inspiration from the advancements in green chemistry for related chromene derivatives, several avenues can be explored. nih.govresearchgate.net

Table 1: Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Optimization of reaction parameters (temperature, time, power) |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, increased reaction rates | Investigation of sonochemical effects on reaction pathways |

| Green Solvents | Reduced environmental impact, improved safety | Screening of solvent systems for optimal solubility and reactivity |

| Novel Catalysis | High selectivity, mild reaction conditions, catalyst recyclability | Development of bespoke catalysts for the specific transformations |

Investigation of Undiscovered Reactivity Patterns and Derivatizations

The presence of both a bromine atom and a nitro group on the benzopyran scaffold of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- offers a fertile ground for exploring novel reactivity patterns and creating a library of new derivatives. researchgate.net The differential reactivity of the bromo and nitro groups in nucleophilic substitution reactions could be systematically investigated to achieve selective functionalization at either the 4-position or the 8-position. researchgate.net

Future research could focus on a variety of derivatization strategies. libretexts.org For instance, the bromine atom could serve as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds and build more complex molecular architectures. The nitro group, on the other hand, can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. youtube.com The exploration of these derivatization pathways will not only expand the chemical space around the 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- core but also provide access to a wide range of compounds with potentially interesting properties. libretexts.orgyoutube.com

Table 2: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential New Functionality |

| Bromo Group | Nucleophilic Substitution | Alkoxy, Amino, Thiol groups |

| Cross-Coupling Reactions | Aryl, Alkynyl, Vinyl groups | |

| Nitro Group | Reduction | Amino group |

| Subsequent Derivatization | Amides, Sulfonamides, Azo compounds |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the relationship between the structure of a molecule and its reactivity. nih.gov For 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro-, advanced computational modeling could provide valuable insights into its electronic properties, conformational preferences, and reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to determine the electron density distribution, molecular orbital energies, and electrostatic potential of the molecule. nih.gov This information can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions. nih.gov Furthermore, computational modeling can be used to study the transition states of potential reactions, providing a deeper understanding of the reaction kinetics and thermodynamics. mdpi.com The development of accurate structure-reactivity relationships through computational studies will be instrumental in rationally designing new derivatives with desired properties and in predicting their behavior in various chemical environments. nih.govresearchgate.net

Development of the Compound as a Component in Chemically Functional Systems (non-biological)

The unique electronic and structural features of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- make it an interesting candidate for incorporation into chemically functional systems. rsc.orgresearchgate.net The benzopyran scaffold itself is a component of many functional materials. rsc.orgresearchgate.net The presence of the electron-withdrawing nitro group and the polarizable bromine atom can be expected to impart specific optical and electronic properties to materials incorporating this molecule.

Future research could explore the use of this compound as a building block for the synthesis of novel organic materials. For example, its derivatives could be investigated as components of liquid crystals, organic light-emitting diodes (OLEDs), or nonlinear optical materials. The ability to tune the electronic properties of the molecule through derivatization, as discussed in section 8.2, would be crucial in optimizing its performance in such applications. The development of functional systems based on 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-nitro- could lead to new technologies in materials science and electronics.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 4-bromo-3,4-dihydro-8-nitro-2H-1-benzopyran in academic research?

- Methodological Answer : Synthesis typically involves multi-step reactions, including bromination and nitration of the benzopyran core. Key steps include:

- Bromination : Use of brominating agents (e.g., N-bromosuccinimide) under controlled temperature (0–5°C) to avoid over-substitution.

- Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the pure compound .

- Critical Note : Monitor reaction progress via TLC and confirm intermediates using NMR or LC-MS to ensure regioselectivity .

Q. How should researchers safely handle and store this compound given its toxicity profile?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved P95 respirators) if handling powders to avoid inhalation .

- Storage : Keep in a cool (<20°C), dry environment in amber glass vials to prevent photodegradation. Label containers with GHS hazard symbols (H302, H315, H319, H335) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are optimal for characterizing its structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and nitro group positions). Compare with NIST reference data for validation .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (C₁₀H₉BrNO₃) and isotopic patterns for bromine .

- UV-Vis : Analyze λmax shifts to assess electronic effects of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity in pharmacological assays?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with controlled inhibitor concentrations (e.g., PD98059 or LY294002 as positive controls) .

- Metabolite Interference Check : Use LC-MS to rule out degradation products during assays. Adjust buffer pH to stabilize the compound .

- Statistical Analysis : Apply ANOVA with post-hoc tests to distinguish noise from true biological effects .

Q. What strategies optimize synthetic yield while minimizing impurities in scaled-up reactions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance bromination efficiency. Optimize stoichiometry (1.2:1 Br₂:precursor) .

- Flow Chemistry : Use microreactors for nitration to improve heat dissipation and reduce byproducts .

- In-Line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. How can researchers analyze the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC .

- pH Profiling : Dissolve in buffers (pH 2–12) and measure half-life using UV kinetics. Note hydrolysis at alkaline pH (>10) .

- Computational Modeling : Apply DFT calculations to predict degradation pathways (e.g., nitro group reduction) .

Data Contradiction and Validation

Q. How should discrepancies in reported physicochemical properties (e.g., logP, solubility) be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.